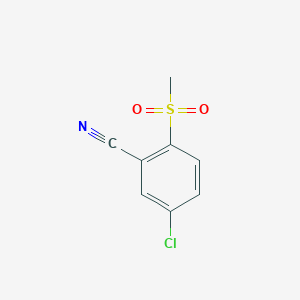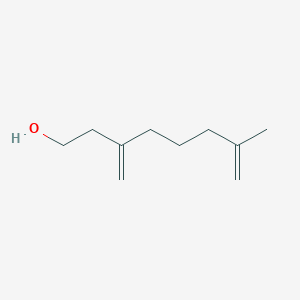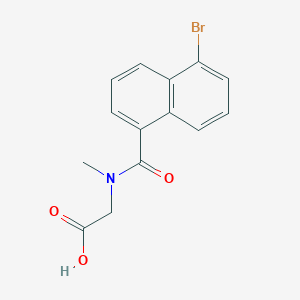
2-(5-Bromo-N-methyl-1-naphthamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(5-Bromo-N-methyl-1-naphthamido)acetic acid: is an organic compound that features a brominated naphthalene ring attached to a glycine derivative
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromonaphthalene-1-carbonyl chloride and N-methylglycine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Procedure: The 5-bromonaphthalene-1-carbonyl chloride is reacted with N-methylglycine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(5-Bromo-N-methyl-1-naphthamido)acetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the carbonyl and amine functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as peptide synthesis.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or aldehydes.
Reduction Products: Reduced forms, such as alcohols or amines.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Bioconjugation: Used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules.
Industry:
Materials Science:
Analytical Chemistry: Used as a standard or reagent in analytical techniques.
作用機序
The mechanism of action of 2-(5-Bromo-N-methyl-1-naphthamido)acetic acid depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated naphthalene ring can facilitate interactions with hydrophobic pockets in proteins, while the glycine derivative can enhance solubility and bioavailability.
類似化合物との比較
N-(5-Chloronaphthalene-1-carbonyl)-N-methylglycine: Similar structure but with a chlorine atom instead of bromine.
N-(5-Fluoronaphthalene-1-carbonyl)-N-methylglycine: Similar structure but with a fluorine atom instead of bromine.
N-(5-Iodonaphthalene-1-carbonyl)-N-methylglycine: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in 2-(5-Bromo-N-methyl-1-naphthamido)acetic acid can influence its reactivity and interactions compared to its halogenated analogs.
Reactivity: Bromine is more reactive than chlorine and less reactive than iodine, providing a balance between stability and reactivity.
特性
CAS番号 |
84533-45-9 |
|---|---|
分子式 |
C14H12BrNO3 |
分子量 |
322.15 g/mol |
IUPAC名 |
2-[(5-bromonaphthalene-1-carbonyl)-methylamino]acetic acid |
InChI |
InChI=1S/C14H12BrNO3/c1-16(8-13(17)18)14(19)11-6-2-5-10-9(11)4-3-7-12(10)15/h2-7H,8H2,1H3,(H,17,18) |
InChIキー |
HSXKMTOSXMWUAO-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)C(=O)C1=CC=CC2=C1C=CC=C2Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

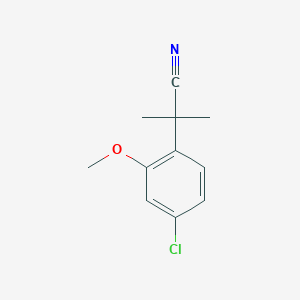
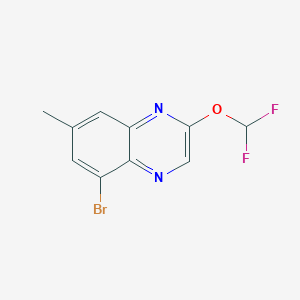
![Diethyl 4-[(2-bromo-6-fluorophenyl)imino]heptanedioate](/img/structure/B8590085.png)
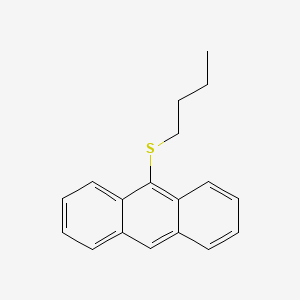
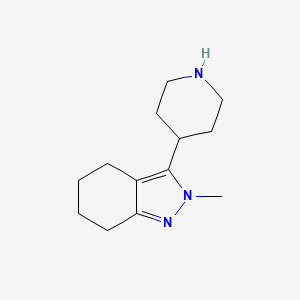
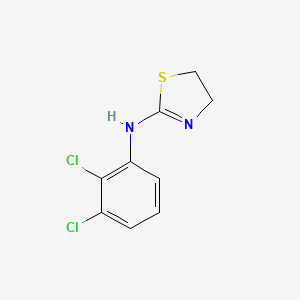
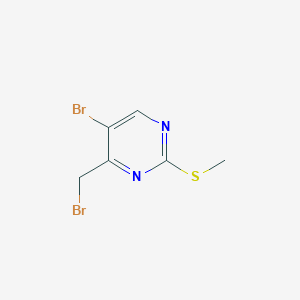
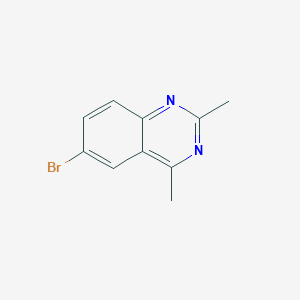
![Glycine, N-[(dimethoxyphosphinyl)methyl]-](/img/structure/B8590113.png)


![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B8590145.png)
